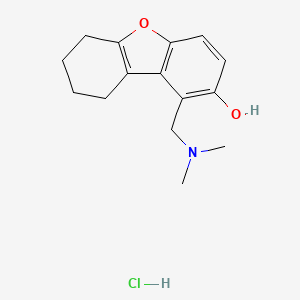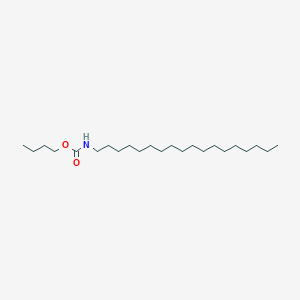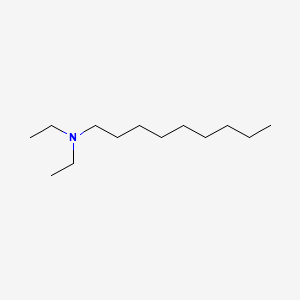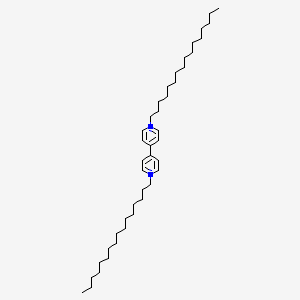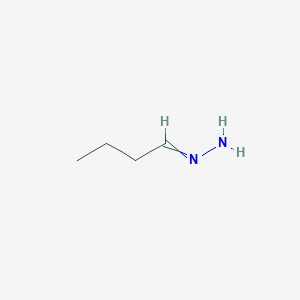![molecular formula C11H16O4 B14664052 2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid CAS No. 38360-84-8](/img/structure/B14664052.png)
2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid is an organic compound characterized by its unique cyclohexene structure with two acetic acid groups attached. This compound is notable for its stereochemistry, having specific (1S,2R) configurations, which can influence its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like sulfuric acid or hydrochloric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives .
Applications De Recherche Scientifique
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with specific stereochemistry.
Mécanisme D'action
The mechanism by which 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific (1S,2R) configuration allows it to fit into active sites of enzymes, influencing catalytic activity and metabolic pathways. The compound’s ability to donate or accept protons also plays a role in its biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1R,2S)-1,2-Cyclohexanediyl]diacetic acid: Similar structure but different stereochemistry.
2,2’-[(1S,2R)-1,2-Dimethylcyclohexane-1,2-diyl]diacetic acid: Similar backbone with additional methyl groups.
Uniqueness
What sets 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid apart is its specific stereochemistry and the presence of the cyclohexene ring, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Numéro CAS |
38360-84-8 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-[(1S,2R)-2-(carboxymethyl)-3-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C11H16O4/c1-7-3-2-4-8(5-10(12)13)9(7)6-11(14)15/h3,8-9H,2,4-6H2,1H3,(H,12,13)(H,14,15)/t8-,9-/m0/s1 |
Clé InChI |
QYVVMFWCRYQJET-IUCAKERBSA-N |
SMILES isomérique |
CC1=CCC[C@H]([C@H]1CC(=O)O)CC(=O)O |
SMILES canonique |
CC1=CCCC(C1CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


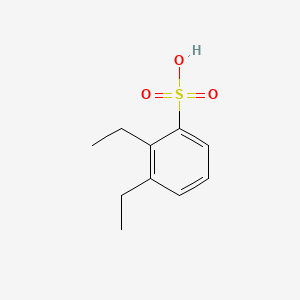


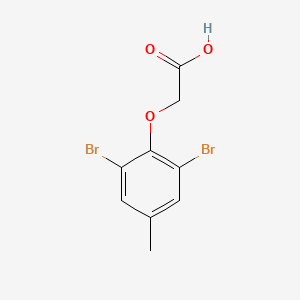

![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

